What is DL-Methionine-13C and its chemical properties
What is DL-Methionine-13C and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Methionine-13C is a stable, non-radioactive isotopically labeled form of the essential amino acid DL-methionine. In this molecule, one or more carbon atoms have been replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution makes it an invaluable tracer for in vivo and in vitro studies of metabolic pathways, protein synthesis, and drug metabolism. Its primary application lies in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where the ¹³C label provides a distinct signal that allows for the tracking and quantification of methionine and its metabolic products.
This guide provides a comprehensive overview of the chemical properties of DL-Methionine-13C, detailed experimental protocols for its synthesis and application, and a visualization of its central role in cellular metabolism.
Chemical and Physical Properties
The physical and chemical properties of DL-Methionine-13C are nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight. The table below summarizes its key properties.
| Property | Value | Reference |
| Chemical Name | (RS)-2-Amino-4-(methylthio)butyric acid-¹³C | [1] |
| Molecular Formula | C₄¹³CH₁₁NO₂S | [1] |
| Molecular Weight | Approximately 150.21 g/mol (for single ¹³C substitution) | |
| Appearance | White, crystalline powder or small flakes | [1] |
| Melting Point | Approximately 281 °C (with decomposition) | [2] |
| Solubility | Sparingly soluble in water; soluble in dilute acids and alkali hydroxides; very slightly soluble in ethanol; practically insoluble in ether. | [1][3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| CAS Number | 68799-90-6 (for DL-Methionine-1-¹³C) |
Experimental Protocols
Synthesis of DL-Methionine-1-¹³C
The synthesis of DL-Methionine-¹³C can be achieved through various chemical routes, often adapting classical methods for amino acid synthesis with the use of a ¹³C-labeled precursor. A common approach is a modification of the Strecker synthesis.
Materials:
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Acrolein
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Methyl mercaptan
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Potassium cyanide-¹³C (K¹³CN)
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Ammonium chloride (NH₄Cl)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Organic solvents (e.g., methanol, diethyl ether)
Procedure:
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Formation of α-aminonitrile: React acrolein with methyl mercaptan to form 3-(methylthio)propanal. Subsequently, react the aldehyde with potassium cyanide-¹³C and ammonium chloride in an aqueous solution. This step introduces the ¹³C-labeled nitrile group and the amino group.
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Hydrolysis of the nitrile: The resulting α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the compound in the presence of a strong acid (e.g., HCl) or base (e.g., NaOH). The nitrile group (-C≡N) is converted into a carboxylic acid group (-COOH), yielding DL-methionine-¹³C.
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Purification: The crude DL-methionine-¹³C is purified through a series of steps including neutralization, crystallization, and washing with organic solvents to remove unreacted starting materials and byproducts. The final product is then dried to obtain a pure, crystalline powder.
Application in ¹³C-Metabolic Flux Analysis (MFA)
DL-Methionine-¹³C is a valuable tool for tracing the metabolic fate of methionine in cellular systems.
Objective: To quantify the flux through methionine-dependent pathways.
Materials:
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Cell culture medium deficient in methionine
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DL-Methionine-¹³C
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Cultured cells of interest
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Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
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Cell Culture: Grow the cells in a standard culture medium. At a designated time, replace the standard medium with a medium containing a known concentration of DL-Methionine-¹³C and deficient in unlabeled methionine.
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Isotopic Labeling: Allow the cells to grow in the labeled medium for a period sufficient to achieve a steady-state isotopic enrichment in the intracellular metabolites.
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Metabolite Extraction: Harvest the cells and perform a metabolite extraction procedure, typically using a cold solvent mixture (e.g., methanol/water).
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Sample Preparation and Analysis: Prepare the extracted metabolites for MS analysis. This may involve derivatization to improve volatility for GC-MS. Analyze the samples to determine the mass isotopomer distribution of methionine and its downstream metabolites.
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Data Analysis: Use specialized software to analyze the mass isotopomer data and calculate the metabolic fluxes through the relevant pathways.
Protein Labeling for NMR Spectroscopy
Incorporating ¹³C-methionine into proteins allows for the study of protein structure, dynamics, and interactions using NMR spectroscopy.
Objective: To specifically label methionine residues in a protein of interest for NMR analysis.
Materials:
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Expression system (e.g., E. coli)
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Expression vector containing the gene for the protein of interest
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Minimal medium for bacterial culture
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DL-Methionine-¹³C
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Standard protein purification reagents and equipment
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NMR spectrometer
Procedure:
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Protein Expression: Transform the expression host with the plasmid containing the gene of interest. Grow the cells in a minimal medium containing ¹⁵N-ammonium chloride (for ¹H-¹⁵N correlation spectra) and unlabeled glucose.
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Induction and Labeling: Induce protein expression and supplement the culture medium with DL-Methionine-¹³C. The bacteria will incorporate the labeled amino acid into the expressed protein.
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Protein Purification: Harvest the cells, lyse them, and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
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NMR Spectroscopy: Prepare a concentrated, pure sample of the labeled protein in a suitable buffer. Acquire NMR spectra (e.g., ¹H-¹³C HSQC) to observe the signals from the labeled methionine residues. These signals can then be used to probe the local environment and dynamics of the methionine side chains within the protein.[4]
Signaling Pathways and Logical Relationships
Methionine plays a central role in cellular metabolism, particularly in one-carbon metabolism. The following diagrams illustrate key pathways and experimental workflows.
Experimental workflow for utilizing DL-Methionine-13C.
The central role of Methionine in the One-Carbon Metabolism pathway.
Conclusion
DL-Methionine-¹³C is a powerful and versatile tool for researchers in the life sciences. Its ability to act as a tracer in complex biological systems provides unparalleled insights into metabolic processes, protein function, and the mechanisms of drug action. The methodologies outlined in this guide offer a starting point for the application of this stable isotope in a wide range of experimental contexts, from fundamental metabolic research to the development of novel therapeutics.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Solution NMR spectroscopy of GPCRs: residue-specific labeling strategies with a focus on 13C-methyl methionine-labeling of the atypical chemokine receptor ACKR3 - PMC [pmc.ncbi.nlm.nih.gov]
